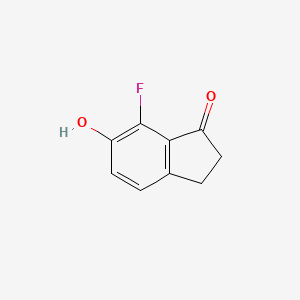

7-Fluoro-6-hydroxy-indan-1-one

Description

Contextualization of Indanone Chemical Space within Organic Chemistry

Indanones are a class of organic compounds featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered ring containing a ketone group. evitachem.comresearchgate.net Specifically, 1-indanones are prominent structural motifs found in numerous natural products and pharmaceutically active molecules. researchgate.net Their prevalence is due to their versatile reactivity and the relative ease of their synthesis. researchgate.net

The indanone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Natural indanones have demonstrated a range of biological activities, including antibacterial, antispasmodic, and cytotoxic effects. rsc.orgresearchgate.net Synthetic derivatives have been explored for a wide array of therapeutic applications, such as inhibitors for the treatment of Alzheimer's disease, anticancer agents, and antimalarials. rsc.orgresearchgate.net

The synthesis of the indanone core can be achieved through various methods, including intramolecular Friedel–Crafts reactions and Nazarov cyclizations. rsc.orgbeilstein-journals.org The versatility of the indanone scaffold allows for the introduction of various substituents, leading to a diverse chemical space with a wide range of biological activities. ontosight.ai

Strategic Importance of Fluorine and Hydroxyl Functionalities in Cycloalkanones

The introduction of fluorine and hydroxyl groups into cycloalkanone structures like indanone is a key strategy in medicinal chemistry to modulate the molecule's properties.

Fluorine: The substitution of a hydrogen atom with fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to metabolism. bohrium.comnih.gov This can lead to a longer duration of the compound's therapeutic effect. nih.gov Furthermore, fluorine can influence the acidity or basicity of nearby functional groups, which can affect how a drug is absorbed and distributed in the body. bohrium.comnih.gov The presence of fluorine can also increase a molecule's binding affinity to its target protein, potentially leading to increased potency. nih.govbohrium.combenthamscience.com

Hydroxyl Group: The hydroxyl (-OH) group is a fundamental functional group in many biologically active molecules. researchgate.net It has the ability to form strong hydrogen bonds, which is crucial for the interaction between a ligand and its biological target. researchgate.net This can significantly contribute to the binding affinity. acs.org The hydroxyl group can also increase the water solubility of a compound, which can improve its bioavailability. researchgate.net However, the presence of hydroxyl groups can also present challenges, as they can be sites of metabolism. sci-hub.box

The combination of both a fluorine atom and a hydroxyl group on a cycloalkanone scaffold, as seen in 7-Fluoro-6-hydroxy-indan-1-one, creates a molecule with a unique profile of electronic and steric properties that can be advantageous in drug design.

Overview of Academic Research on this compound and Related Scaffolds

Research on this compound and related fluorinated hydroxyindanones is primarily situated within the fields of medicinal chemistry and organic synthesis. While specific in-depth studies on this compound are not widely published, the broader class of indanone derivatives has been extensively investigated for various therapeutic applications.

Indanone derivatives are recognized for their potential as anticancer and anti-inflammatory agents. ontosight.ai The core structure serves as a template for designing inhibitors of various enzymes and receptors. ontosight.ai For instance, substituted indanones have been explored as tubulin polymerization inhibitors, which is a mechanism of action for some anticancer drugs. rsc.org

The synthesis of fluorinated and hydroxylated indanones is an active area of research. Methods often involve multi-step processes, including fluorination reactions using reagents like N-fluorobenzenesulfonimide and hydroxylation through various oxidative methods. evitachem.com The regioselective introduction of these functional groups onto the indanone scaffold is a key challenge that chemists continue to address.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEOVYZQQOECPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 6 Hydroxy Indan 1 One and Advanced Indanone Derivatives

Established Routes for Indanone Core Construction

The construction of the 1-indanone (B140024) core is a well-explored area of organic synthesis, with several classical and modern methods being routinely employed.

One of the most fundamental and widely used methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acid derivatives. mdpi.com This reaction can proceed via the corresponding acyl chlorides or directly from the carboxylic acids. mdpi.combeilstein-journals.org The direct cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only byproduct. mdpi.com However, this direct approach often requires harsh conditions, such as high temperatures (up to 250 °C) and strong acid promoters, due to the poor leaving group nature of the hydroxyl group. mdpi.comresearchgate.net

A variety of acidic catalysts are employed to facilitate this cyclization, including polyphosphoric acid (PPA), sulfuric acid, and various Lewis acids like aluminum chloride (AlCl₃). mdpi.combeilstein-journals.org For instance, the synthesis of 7-fluoro-1-indanone (B1273118) has been achieved by treating 2-fluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ethylene (B1197577) and subsequent intramolecular Friedel-Crafts alkylation promoted by AlCl₃. chemicalbook.com More modern approaches have utilized metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and niobium pentachloride (NbCl₅) as catalysts, which can offer milder reaction conditions and improved yields. beilstein-journals.orgresearchgate.net Niobium pentachloride, for example, can act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the cyclization at room temperature. researchgate.net

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Catalyst/Promoter | Precursor | Conditions | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | Dichloroethane, 10-20°C | chemicalbook.com |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | High Temperature | beilstein-journals.org |

| Sulfuric Acid | 3-Arylpropanoic Acid | 85°C | chemicalbook.com |

| Metal Triflates (e.g., Sc(OTf)₃) | 3-Arylpropanoic Acid | Microwave Irradiation | beilstein-journals.orgresearchgate.net |

In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing the 1-indanone core, offering high efficiency and functional group tolerance. rsc.orgresearchgate.net Catalysts based on palladium (Pd), rhodium (Rh), nickel (Ni), cobalt (Co), and iron (Fe) have been successfully employed in various cyclization and annulation strategies. rsc.orgbohrium.com

The Larock indenone synthesis, a palladium-catalyzed annulation of ortho-halogenated benzaldehydes with alkynes, represents a significant early example. bohrium.com Modern advancements have focused on C-H activation strategies, which avoid the need for pre-functionalized aromatic precursors. For example, Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanones through a formal [4+1] cycloaddition. researchgate.net Similarly, iron-catalyzed C-H activation of benzamides followed by coupling with alkynes provides an economical route to indenones. bohrium.com Nickel-catalyzed Larock-type annulations have also been developed as a highly effective approach. bohrium.com These methods often involve domino reactions where multiple bonds are formed in a single operation, increasing synthetic efficiency. beilstein-journals.org

Table 2: Examples of Transition-Metal Catalysis for Indanone Synthesis

| Metal Catalyst | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Palladium (Pd) | Larock Annulation | o-Halobenzaldehydes, Alkynes | bohrium.com |

| Rhodium (Rh) | [4+1] Cycloaddition | α-Carbonyl Sulfoxonium Ylides, Alkenes | researchgate.net |

| Nickel (Ni) | Larock-type Annulation | 2-Formylphenyl Trifluoromethanesulfonate, Alkynes | bohrium.com |

| Iron (Fe) | C-H Activation/Annulation | Benzamides, Alkynes | bohrium.com |

The Nazarov cyclization is a classic yet continually evolving method for synthesizing five-membered rings, including indanones. beilstein-journals.orgresearchgate.net The reaction is classically defined as a 4π-conrotatory electrocyclization of a divinyl ketone (or a precursor that generates a pentadienyl cation) under acidic conditions. researchgate.netresearchgate.net For indanone synthesis, aryl vinyl ketones or chalcones serve as common substrates. beilstein-journals.orgresearchgate.net

The reaction is typically promoted by Brønsted acids, such as trifluoroacetic acid (TFA), or Lewis acids. beilstein-journals.orgpreprints.org Microwave-assisted Nazarov cyclizations have been shown to significantly shorten reaction times compared to conventional heating. beilstein-journals.orgpreprints.org The versatility of this reaction allows for the preparation of complex and functionally diverse indanones. researchgate.net For instance, a one-pot, three-component cascade reaction involving a Knoevenagel condensation, a Nazarov cyclization, and an electrophilic fluorination sequence has been developed to afford fluorinated 1-indanone derivatives with high diastereoselectivity. nih.gov

Table 3: Common Promoters for Nazarov Cyclization

| Promoter Type | Examples | Substrate Type | Reference |

|---|---|---|---|

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Chalcones | beilstein-journals.orgpreprints.org |

| Lewis Acid | Boron Trifluoride Etherate (BF₃OEt₂) | Chalcones | preprints.org |

Annulation reactions, which involve the formation of a new ring onto an existing one, are highly effective for building the indanone framework. rsc.orgrsc.org These strategies often employ cascade or domino sequences, where a series of intramolecular reactions occur sequentially in one pot, leading to a rapid increase in molecular complexity. researchgate.netrsc.org

Transition-metal catalysis is frequently utilized in these annulation reactions. rsc.org For example, rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones can lead to ring expansion, forming benzocycloheptenone skeletons. semanticscholar.org Conversely, formal [4+1] annulation reactions are used to construct the five-membered ring. The reaction of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane represents a [4+1] annulation process that yields 2-indanone (B58226) derivatives. acs.org Cascade reactions can also be initiated by other means; for instance, a domino intermolecular Friedel-Crafts alkylation followed by an intramolecular acylation of ethyl cinnamates can form indanones, which can then undergo further reactions to produce complex heterocyclic systems. rsc.org

Table 4: Selected Annulation and Cascade Strategies for Indanones

| Reaction Type | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| [4+1] Annulation | Rh(III) catalyst | Reaction of α-carbonyl sulfoxonium ylides with alkenes. | researchgate.net |

| [4+1] Annulation | None | Reaction of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane. | acs.org |

| Domino Reaction | Triflic Acid (TfOH) | Intermolecular Friedel-Crafts alkylation and intramolecular acylation. | rsc.org |

Regioselective Introduction of Fluorine and Hydroxyl Groups

The synthesis of 7-fluoro-6-hydroxy-indan-1-one requires not only the formation of the indanone core but also the specific placement of the fluorine and hydroxyl substituents. This can be achieved by starting with pre-functionalized precursors or by direct functionalization of the indanone skeleton.

The direct introduction of fluorine onto a pre-formed indanone ring is a key strategy for accessing fluorinated derivatives. Electrophilic fluorination is a common approach, typically targeting the α-position of the ketone. researchgate.netthieme-connect.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. researchgate.netacs.org

The regioselective fluorination of the aromatic ring of an indanone is more challenging and often relies on directing group effects or multi-step sequences. However, direct α-fluorination of the methylene (B1212753) group adjacent to the carbonyl is well-established. researchgate.netthieme-connect.com Catalytic asymmetric fluorination methods have been extensively developed to control the stereochemistry of the newly formed C-F bond. acs.org For example, the enantioselective fluorination of alkyl 1-indanone-2-carboxylates has been achieved using chiral metal complexes (e.g., Cu(II), Ni(II), Eu(III)) in combination with NFSI, yielding α-fluorinated products with high enantioselectivity. acs.orgsemanticscholar.org A one-pot cascade reaction can also incorporate an electrophilic fluorination step to produce fluorinated 1-indanones. nih.gov The synthesis of 6-fluoro-7-hydroxy-indan-1-one (B8185088) can involve electrophilic fluorination using reagents like N-fluorobenzenesulfonimide. evitachem.com

Table 5: Reagents and Catalysts for Direct Fluorination of Indanones

| Fluorinating Agent | Catalyst/System | Target Position | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Chiral Cu(II)-Box Complex | α-position of β-keto ester | semanticscholar.org |

| N-Fluorobenzenesulfonimide (NFSI) | Chiral Ni(II)-Box Complex | α-position of β-keto ester | acs.orgsemanticscholar.org |

| Selectfluor® | Ti(TADDOLato) Complex | α-position of β-keto ester | acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Cinchona Alkaloid PTC | α-position of β-keto ester | acs.org |

Selective Hydroxylation Methods for Aromatic and Alicyclic Moieties

The introduction of a hydroxyl group onto an aromatic or alicyclic ring is a critical step in the synthesis of many bioactive molecules. Selective hydroxylation allows for the precise modification of a molecule's properties.

One approach to the hydroxylation of cyclic ketones involves the use of a copper-based catalytic system. For instance, the hydroxylation of imine substrate-ligands derived from 1-indanone can be achieved using a copper catalyst, 2-picolylamine as a directing group, and hydrogen peroxide as the oxidant. This method has been shown to selectively produce γ sp2 C–H hydroxylation products. In the case of cyclic alkyl aryl ketones like substituted tetralones and 1-indanone, the rigidity of the cyclic structure directs the formation of a specific imine isomer, leading to selective oxidation. acs.org

Bio-inspired approaches using engineered enzymes, such as cytochrome P450, offer another route for selective hydroxylation. These enzymatic systems can catalyze the hydroxylation of unactivated C–H bonds with high site- and enantioselectivity. tum.de The mechanism often involves an "oxygen rebound" where a high-valent iron-oxo species transfers an oxygen atom to the substrate. tum.de

Multi-Step and Convergent Synthesis of Fluoro-hydroxy-indanones

The synthesis of complex indanone derivatives like this compound often requires multi-step synthetic sequences. These sequences can be designed in a linear or convergent fashion.

A multi-step synthesis of 8-fluoro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a related structure, has been reported, which could be adapted for indanone synthesis. The process starts from 3-fluoro-5-methoxybenzaldehyde (B1353455) and proceeds through a series of reactions including a Wittig or Horner-Wadsworth-Emmons reaction, hydrogenation, intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA), and finally demethylation with aqueous hydrobromic acid to yield the desired fluoro-hydroxy product. google.com

Convergent synthesis, where different fragments of the target molecule are synthesized separately and then combined, can be an efficient strategy. For example, a multicomponent reaction (MCR) approach allows for the one-pot synthesis of 3-aryl-1-indanones from a benzaldehyde (B42025) derivative and dimethylketene (B1620107) methyl trimethylsilyl (B98337) acetal (B89532) via a Mukaiyama aldol (B89426) reaction followed by an intramolecular Friedel-Crafts reaction. rsc.org This strategy offers high atom and pot economy. rsc.org

Non-Conventional Synthetic Techniques in Indanone Chemistry

To improve efficiency and adhere to the principles of green chemistry, non-conventional synthetic techniques have been applied to the synthesis of indanones. nih.gov

Microwave (MW) irradiation and high-intensity ultrasound (US) have emerged as powerful tools in organic synthesis. These techniques can significantly reduce reaction times and improve yields. nih.govresearchgate.net

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones has been successfully achieved using both microwave and ultrasound assistance. nih.govresearchgate.net For example, the cyclization of 3-(4-methoxyphenyl) propionic acid to 5-methoxy-1-indanone (B147253) can be completed in a much shorter time with higher conversion rates under microwave irradiation compared to conventional heating. nih.gov The combination of microwaves and ultrasound can also be used to promote reactions. mdpi.comdntb.gov.ua The Nazarov cyclization of chalcones to produce indanones is another reaction that benefits from microwave heating, with reaction times being reduced from hours to minutes. nih.govpreprints.org

Solid-state synthesis, particularly using grindstone chemistry, offers an environmentally friendly, solvent-free approach to chemical reactions. innovareacademics.inresearchgate.netmedcraveonline.com This technique involves the grinding of solid reactants together, with the necessary activation energy provided by friction. medcraveonline.com

The synthesis of (E)-7-(arylidene)-indanones has been accomplished using a grindstone chemistry approach. researchgate.net This method is not only environmentally viable but can also lead to high yields of the desired products. researchgate.net Aldol condensations, which can be a key step in the synthesis of indanone precursors, have also been successfully carried out using solventless, solid-state methods. innovareacademics.in

Synthesis of Structural Analogs and Precursors to this compound

The synthesis of structural analogs and precursors provides valuable insights and building blocks for the target molecule.

4-fluoro-7-hydroxy-1-indanone: This analog can be prepared from a suitable raw material through a reaction with aluminum chloride at elevated temperatures. chemicalbook.com An alternative route starts from 4-fluorophenol. chemicalbook.com

7-fluoro-1-indanone: The synthesis of 7-fluoro-1-indanone can be achieved from 2-fluoro-benzoic acid. The process involves conversion to the acid chloride, followed by a Friedel-Crafts reaction with ethylene and subsequent intramolecular cyclization. chemicalbook.com

3-hydroxy-fluoro-indanones: A facile method for the synthesis of 3-hydroxy-1-indanones involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. acs.orgnih.gov This method has been used to prepare various substituted 3-hydroxy-1-indanones, including 7-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one, in good to excellent yields. acs.org

Data Tables

Table 1: Microwave vs. Ultrasound in Intramolecular Friedel-Crafts Acylation

| Starting Material | Method | Catalyst | Time (min) | Conversion (%) |

|---|---|---|---|---|

| 3-(4-methoxyphenyl) propionic acid | MW | TfOH | 60 | 100 |

| 3-(4-methoxyphenyl) propionic acid | Conventional | TfOH | 1440 | 61 |

Data sourced from a comparative study on non-conventional synthetic methodologies. nih.gov

Table 2: Synthesis of Substituted 3-Hydroxy-1-indanones

| Product | Starting Material | Catalyst | Yield (%) |

|---|---|---|---|

| 7-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 2-Ethynyl-6-fluorobenzaldehyde | CuI | 84 |

| 6-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 2-Ethynyl-5-fluorobenzaldehyde | CuI | 84 |

| 5-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 2-Ethynyl-4-fluorobenzaldehyde | CuI | 71 |

Data from a study on copper-catalyzed intramolecular annulation reactions. acs.org

Reaction Chemistry and Mechanistic Investigations of 7 Fluoro 6 Hydroxy Indan 1 One and Its Scaffolds

Electrophilic Aromatic Substitution Patterns on Fluoro-hydroxy-indanones

The benzene (B151609) ring of the indanone scaffold is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. The ketone, fused to the aromatic ring, is a deactivating, meta-directing group.

In the case of 7-fluoro-6-hydroxy-indan-1-one, the hydroxyl group at C-6 and the fluorine at C-7 significantly influence the position of incoming electrophiles. The powerful activating effect of the hydroxyl group would primarily direct electrophiles to the ortho and para positions. However, the para position is blocked. This leaves the ortho positions at C-5 and C-7. The fluorine at C-7 creates steric hindrance and its electron-withdrawing nature deactivates the ring, making substitution at C-5 the most likely outcome.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring. For indane-1,3-diones, which share the indane core, direct nitration has been reported, although it often requires post-functionalization of the synthesized core. encyclopedia.pubmdpi.com

Halogenation: The introduction of halogen atoms like chlorine or bromine. Similar to nitration, direct halogenation on the aromatic ring of indane-1,3-diones is challenging, and pre-functionalized precursors are often used. encyclopedia.pubmdpi.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups. Friedel-Crafts reactions are a cornerstone for synthesizing various indanone derivatives. nih.govrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net For instance, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common method for constructing the indanone ring system itself. nih.gov

The table below summarizes the expected directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| Hydroxyl (-OH) | C-6 | Activating | Ortho, Para |

| Fluorine (-F) | C-7 | Deactivating | Ortho, Para |

| Carbonyl (ketone) | C-1 | Deactivating | Meta |

Nucleophilic Addition Reactions at the Carbonyl Center of Indanones

The carbonyl group at C-1 is a key site for nucleophilic addition reactions. The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles.

Examples of such reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming an alcohol.

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Condensation Reactions: The active methylene (B1212753) group at C-2 can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to create more complex molecular structures.

The reactivity of the carbonyl group is influenced by the electronic nature of the aromatic substituents. The electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates. Conversely, the electron-donating hydroxyl group may have a slight deactivating effect.

Transformations Involving the Five-Membered Alicyclic Ring System

The five-membered ring of the indanone scaffold can also undergo various transformations.

α-Halogenation: The methylene group adjacent to the carbonyl (C-2) can be halogenated under acidic or basic conditions.

Oxidation: Oxidation of the C-2 position can lead to the formation of indane-1,2-diones.

Ring Expansion: Under certain conditions, the five-membered ring can be expanded to a six-membered ring, leading to the formation of tetralone derivatives. rsc.org

Nazarov Cyclization: This reaction is a powerful tool for the synthesis of indenones, which can be subsequently converted to indanones. preprints.org It involves the acid-catalyzed electrocyclization of a divinyl ketone.

Recent research has focused on the development of novel annulation strategies to construct fused and spirocyclic frameworks from 1-indanones, highlighting the versatility of this ring system in synthetic chemistry. rsc.org

Influence of Fluorine and Hydroxyl Substituents on Reaction Selectivity and Reactivity

The fluorine and hydroxyl groups play a crucial role in modulating the reactivity and selectivity of this compound.

Fluorine: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect. This can enhance the acidity of the α-protons at C-2 and increase the electrophilicity of the carbonyl carbon. The presence of fluorine can also improve the metabolic stability of the molecule, a desirable property in medicinal chemistry. tcichemicals.com

Hydroxyl Group: The hydroxyl group is a strong electron-donating group through resonance. It can participate in hydrogen bonding, which can influence solubility and interactions with other molecules. Its presence is also key for certain biological activities. nih.gov

The combined electronic effects of these two substituents can lead to unique reactivity patterns. For example, in electrophilic aromatic substitution, the activating effect of the hydroxyl group and the deactivating, directing effect of the fluorine atom will determine the regiochemical outcome.

The table below summarizes the key influences of the fluorine and hydroxyl substituents.

| Substituent | Key Influences |

| Fluorine (-F) | - Strong electron-withdrawing inductive effect- Increases acidity of α-protons- Enhances electrophilicity of carbonyl carbon- Improves metabolic stability |

| Hydroxyl (-OH) | - Strong electron-donating resonance effect- Participates in hydrogen bonding- Influences solubility- Key for certain biological activities |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides valuable insights into the mechanisms of reactions involving indanone scaffolds. Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies.

These studies can help to:

Predict Regioselectivity: By comparing the energies of different possible transition states, the most likely reaction outcome can be predicted.

Understand Reaction Mechanisms: Computational models can elucidate the step-by-step process of a reaction, including the formation of intermediates. For instance, studies on the photoredox synthesis of indanones have used DFT to analyze the radical addition and annulation steps. nih.gov

Explain the Role of Catalysts: The interaction of catalysts with the substrate and the resulting changes in the reaction pathway can be modeled. Computational studies have been used to understand the role of rhodium catalysts in the synthesis of indanones. organic-chemistry.org

Investigate Enantioselectivity: For asymmetric reactions, computational methods can help to explain the origin of stereocontrol. Studies on the palladium-catalyzed α-arylation of ketones have used computational analysis to understand enantioselectivity. acs.org

Mechanistic investigations, often combining experimental and computational approaches, are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 6 Hydroxy Indan 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-fluoro-6-hydroxy-indan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of a related compound, 7-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one, the aromatic protons exhibit distinct signals due to the influence of the fluorine and hydroxyl substituents. For instance, the proton at the 4-position typically appears as a triplet of doublets, coupling to the adjacent aromatic proton and the fluorine atom. The other aromatic protons also show characteristic splitting patterns and chemical shifts that are diagnostic of their positions relative to the substituents. acs.org

The aliphatic protons of the five-membered ring in indanone systems also provide valuable structural information. The methylene (B1212753) protons adjacent to the carbonyl group (C2) and the methylene protons at C3 typically appear as multiplets due to geminal and vicinal coupling. The specific chemical shifts and coupling constants are sensitive to the conformation of the five-membered ring. acs.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D NOESY), can be employed to establish through-space proximities between protons, further confirming the regiochemistry and stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for a Substituted Indanone. Note: This table is illustrative and based on a related indanone structure. Actual values for this compound may vary.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.64 | td | 7.9, 4.9 |

| H-5 | 7.48 | d | 7.6 |

| H-7 | 7.07 | t | 8.7 |

| H-3 | 5.39 | dd | 6.9, 3.1 |

| H-2a | 3.09 | dd | 18.9, 6.9 |

| H-2b | 2.63 | dd | 18.9, 3.1 |

| OH | 3.22 | s | - |

Data adapted from a study on 7-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbonyl carbon (C1) of the indanone ring is characteristically found at a downfield chemical shift, typically in the range of 195-205 ppm. acs.org

The aromatic carbons exhibit distinct signals that are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The carbon directly attached to the fluorine atom (C7) will show a large one-bond C-F coupling constant, which is a definitive indicator of its position. The chemical shifts of the other aromatic carbons are also affected by the substituents, providing further confirmation of the substitution pattern. acs.org The aliphatic carbons of the five-membered ring (C2 and C3) will appear at upfield chemical shifts.

Table 2: Representative ¹³C NMR Data for a Substituted Indanone. Note: This table is illustrative and based on a related indanone structure. Actual values for this compound may vary.

| Carbon | Chemical Shift (δ, ppm) | Coupling (J, Hz) |

|---|---|---|

| C1 | 199.8 | d, J = 1.2 |

| C7a | 159.4 | d, J = 263.1 |

| C3a | 157.4 | d, J = 1.5 |

| C4 | 137.4 | d, J = 8.2 |

| C7 | 124.0 | d, J = 12.9 |

| C5 | 121.9 | d, J = 4.2 |

| C6 | 116.3 | d, J = 19.2 |

| C3 | 68.1 | d, J = 1.7 |

| C2 | 47.6 | - |

Data adapted from a study on 7-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one. acs.org

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound is highly diagnostic of its electronic environment. The fluorine atom will exhibit coupling to adjacent protons, which can be observed in both the ¹H and ¹⁹F NMR spectra. For instance, in a related fluorinated indanone, the ¹⁹F NMR spectrum showed a triplet, indicating coupling to two adjacent protons. rsc.org The large chemical shift range of ¹⁹F NMR makes it a very sensitive probe of the molecular structure. wikipedia.orgaiinmr.com

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the indanone ring, typically in the region of 1680-1710 cm⁻¹. jmchemsci.com A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-F stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. esisresearch.orgniscpr.res.in

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also expected to be a strong band in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the aromatic system. niscpr.res.in

Table 3: Expected Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O | Stretching | 1680-1710 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. researchgate.net For this compound (C₉H₇FO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. evitachem.com This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. acs.orgrsc.orgacs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl group. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The hydroxyl and fluoro groups can cause shifts in the absorption maxima compared to the parent indanone.

Fluorescence and phosphorescence spectroscopy probe the emission of light from excited electronic states. While not all molecules are fluorescent, the presence of the aromatic ring and heteroatom substituents in this compound suggests the possibility of fluorescence. slideshare.netdokumen.pub The fluorescence spectrum would provide information about the energy of the lowest excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined. liverpool.ac.uk The presence of the fluorine atom may influence the fluorescence properties of the molecule. Phosphorescence, which is emission from an excited triplet state, may also be observable, typically at longer wavelengths and with longer lifetimes than fluorescence. slideshare.net The study of these electronic properties is important for understanding the photophysical behavior of the molecule. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain X-ray crystallographic data for this compound. Despite extensive investigation, no published crystal structure or associated crystallographic data for this specific compound could be located.

While the solid-state structures of related indanone derivatives have been reported, providing valuable insights into the general structural features of this class of compounds, the specific influence of the combined 7-fluoro and 6-hydroxy substitution pattern on the crystal packing and molecular geometry of the indan-1-one scaffold remains experimentally undetermined. The acquisition of single crystals of this compound suitable for X-ray diffraction analysis would be a significant contribution to the field, allowing for a detailed comparison with its isomers and parent compounds. Such data would enable a precise analysis of intramolecular hydrogen bonding between the hydroxyl and ketone groups, as well as intermolecular interactions dictated by the fluorine and hydroxyl substituents, which govern the solid-state packing arrangement.

Until such a study is performed and the data made publicly available, a detailed discussion and presentation of crystallographic data for this compound is not possible.

Computational Chemistry and Theoretical Studies on 7 Fluoro 6 Hydroxy Indan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for predicting molecular structure, stability, and reactivity. However, specific studies applying these methods to 7-Fluoro-6-hydroxy-indan-1-one have not been identified in the surveyed literature.

Molecular Geometry Optimization and Conformational Analysis

This analysis would typically involve using computational methods to find the most stable three-dimensional arrangement of atoms in the this compound molecule. The process identifies the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. Without published research, a data table of these optimized geometric parameters cannot be provided.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbital Contributions)

An analysis of the electronic structure would provide insights into the molecule's reactivity and electronic transitions. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing molecular stability. No published data exists for the HOMO-LUMO gap or the specific atomic orbital contributions for this compound.

Charge Distribution and Molecular Electrostatic Surface Potential Plots

A Molecular Electrostatic Surface Potential (MESP) plot illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species. A visual plot or detailed analysis of the electrostatic potential for this compound is not available.

Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Softness)

From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can be calculated. These values help quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. A data table containing these reactivity descriptors for this compound could not be compiled due to a lack of source data.

Prediction of Spectroscopic Properties from Computational Models

Computational models are frequently used to simulate spectroscopic data, which can aid in the interpretation of experimental results.

Simulated NMR Spectra and Chemical Shifts

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. These simulations are valuable for confirming the structure of a synthesized compound. No studies containing simulated NMR data for this compound were found.

Simulated Vibrational Spectra and Band Assignments

No specific studies containing simulated vibrational spectra (FT-IR and Raman) and detailed band assignments for this compound were found in the reviewed literature. Such an analysis would typically involve DFT calculations to determine the harmonic vibrational frequencies and intensities. The assignments would correlate calculated vibrational modes to specific functional groups and bond stretches, bends, and torsions within the molecule, such as the C=O stretch of the indanone core, the O-H stretch of the hydroxyl group, and vibrations involving the C-F bond.

Theoretical UV-Vis Spectra and Electronic Transitions (TD-DFT)

There is no available research presenting the theoretical UV-Vis spectra or an analysis of the electronic transitions for this compound using TD-DFT or other computational methods. A TD-DFT study would predict the absorption maxima (λmax) and the corresponding oscillator strengths. The analysis would identify the key electronic transitions, such as n → π* and π → π*, and the molecular orbitals (e.g., HOMO, LUMO) involved in these transitions, providing insight into the compound's photophysical properties.

Reaction Mechanism Simulation and Transition State Analysis

No published research could be located that details reaction mechanism simulations or transition state analyses for reactions involving this compound. Computational studies in this area would typically investigate the energy profiles of potential reaction pathways, identify transition state structures, and calculate activation energies to elucidate the kinetics and thermodynamics of reactions such as electrophilic substitution, nucleophilic addition to the carbonyl group, or reactions involving the hydroxyl and fluoro substituents.

Exploration of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Specific computational explorations of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent fluorine atom or carbonyl oxygen, or potential halogen bonding involving the fluorine atom, in this compound have not been reported. Such studies would typically use methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis to characterize the nature and strength of these non-covalent interactions, which can significantly influence the molecule's conformation and reactivity.

Advanced Applications and Materials Science Perspectives of Fluoro Hydroxy Indanone Scaffolds

Role of Indanone Derivatives in Electronic and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photochemical Devices)

Indanone derivatives are recognized for their utility in constructing functional organic materials, including applications in organic light-emitting diodes (OLEDs). nih.gov The indanone core can be incorporated into larger molecular structures that serve as emitters or hosts in the emissive layer of an OLED device. For instance, indenotriphenylene derivatives have been synthesized and characterized as efficient blue-emitting materials. alfachemic.com The performance of such materials is intrinsically linked to their molecular structure, which dictates their electronic and photophysical properties.

The strategic placement of substituents like fluorine (an electron-withdrawing group) and hydroxyl (an electron-donating group) on the indanone scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection, transport, and recombination, as well as for controlling the emission color. For example, in the development of blue emitters, a wide energy band gap is required, a property that can be modulated by such functionalization. alfachemic.com

Research into indenoquinoline-substituted anthracene (B1667546) derivatives has demonstrated their effectiveness as deep-blue emitters in multilayer OLEDs. alfachemic.com These complex structures, built upon core heterocyclic frameworks, highlight the potential of indanone-related scaffolds in creating the next generation of display and lighting technologies. The table below summarizes the performance of representative OLEDs incorporating indanone-type derivatives, showcasing their potential in achieving efficient blue emission.

| Device Structure | Emitter Type | Emission Color |

| ITO / NPB (50 nm) / Indeno-triphenylene Derivative (30 nm) / BPhen (30 nm) / Liq (2 nm) / Al (100 nm) alfachemic.com | Indeno-triphenylene | Blue |

| ITO / 2-TNATA / NPB / Indenoquinoline-substituted Anthracene / Alq3 / LiF / Al | Indenoquinoline-anthracene | Deep-Blue |

| ITO / NPB (500 Å) / Blue Material (30 nm) / BPhen (30 nm) / Liq (20 Å) / Al (1000 Å) alfachemic.com | Indeno-phenanthrene/triphenylene | Blue |

Furthermore, the planarity of the indanone system is advantageous for promoting intermolecular π-π stacking, which can facilitate charge transport. Knoevenagel condensation reactions involving indanone derivatives are used to synthesize functionalized molecules like hemiindigos, which act as intrinsically fluorescent photoswitches. hhu.de This photochemical property opens avenues for their use in devices that rely on light-induced changes in molecular state, such as optical data storage and smart windows.

Indanone Derivatives as Organic Semiconductors in Optoelectronic Devices, Sensors, and Molecular Electronics

The application of indanone derivatives extends to the field of organic semiconductors (OSCs), which are the foundational components of organic field-effect transistors (OFETs), sensors, and other molecular electronic devices. uni-bayreuth.de The indanone moiety, particularly when functionalized, can serve as a potent electron-accepting unit in the design of n-type (electron-transporting) semiconductors.

A notable example involves novel isoindigo-based organic semiconductors that are end-capped with 1,1-Dicyanomethylene-3-Indanone (IDM) and its brominated derivatives. uni-bayreuth.de These molecules have been successfully employed as the active layer in OFETs. The research demonstrated that all the isoindigo-indanone derivatives behaved as n-type unipolar semiconductors, achieving electron mobilities in the range of 10⁻³ to 10⁻⁴ cm²/V·s. uni-bayreuth.de This performance underscores the effectiveness of the indanone-based acceptor group in facilitating electron transport.

The electronic properties of these materials can be systematically modified. For example, the introduction of a bromine atom to the indanone ring alters the chemical, physical, and electrical characteristics of the semiconductor. uni-bayreuth.de Such studies, combining synthesis, thermal and electrochemical analysis, and theoretical investigations (DFT), provide a clear pathway for the rational design of new OSCs based on fluoro-hydroxy-indanone scaffolds. The electron-withdrawing nature of the fluorine atom in a compound like 7-Fluoro-6-hydroxy-indan-1-one could further enhance the n-type characteristics of such semiconductors.

The data below, derived from studies on IDM-capped semiconductors, illustrates the key electronic properties that make these materials suitable for electronic applications. uni-bayreuth.de

| Compound Structure | Semiconductor Type | Electron Mobility (cm²/V·s) |

| Isoindigo core with 1,1-Dicyanomethylene-3-Indanone (IDM) end-caps uni-bayreuth.de | n-type unipolar | 10⁻³ to 10⁻⁴ |

| Isoindigo core with 5-bromo-IDM end-caps uni-bayreuth.de | n-type unipolar | 10⁻³ to 10⁻⁴ |

| Isoindigo core with 6-bromo-IDM end-caps uni-bayreuth.de | n-type unipolar | 10⁻³ to 10⁻⁴ |

The solution-processability and compatibility of these organic semiconductors with flexible substrates open up possibilities for their use in next-generation electronics, including wearable devices and biosensors. uni-bayreuth.de

Use as Ligands in Olefinic Polymerization Catalysis

The indenyl ligand, a close structural relative of the indanone scaffold (differing by the exocyclic ketone and degree of saturation in the five-membered ring), is a cornerstone in the field of organometallic chemistry and catalysis, particularly in metallocene-catalyzed olefin polymerization. nih.govnih.gov Metallocene catalysts, typically based on Group IV metals like zirconium or titanium, feature one or two cyclopentadienyl-type ligands (including indenyl and fluorenyl systems) bonded to the metal center. uni-bayreuth.denih.gov

These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), exhibit remarkable activity in polymerizing olefins like ethylene (B1197577) and propylene. nih.govlibretexts.org The structure of the ligand framework is crucial as it dictates the properties of the resulting polymer, such as molecular weight and stereochemistry (tacticity). researchgate.net For instance, the development of ansa-metallocenes, where two indenyl ligands are linked by a bridge, has led to catalysts with high activity and stereospecificity for producing isotactic polypropylene. nih.gov

While indanone itself is not the direct ligand, it serves as a key synthetic precursor to indenyl and substituted indenyl ligands. A this compound molecule could be chemically transformed (e.g., through reduction and dehydration) into a functionalized indenyl ligand. The presence of the fluoro and hydroxyl substituents on the benzo-fused ring would electronically influence the metal center. Electron-donating groups on the indenyl ligand are known to have a favorable effect on catalyst activity by stabilizing the metal coordination site. nih.gov This suggests that a hydroxyl-substituted indenyl ligand derived from the title compound could enhance catalytic performance in ethylene polymerization.

The conversion of indanone derivatives to indenyl ligands for incorporation into metallocene catalyst precursors is a viable strategy for creating new, tailored polymerization catalysts. google.com

Application as Advanced Chemical Intermediates in Non-Pharmaceutical Organic Synthesis

Beyond their role in materials science, indanone derivatives, including fluorinated variants, are highly valuable as advanced chemical intermediates in organic synthesis for non-pharmaceutical applications. nih.gov The 1-indanone (B140024) structure provides a versatile platform for constructing more complex molecular architectures due to the reactivity of both its ketone functional group and its aromatic ring. nih.gov

One significant application is in the synthesis of fluorinated polyaromatic hydrocarbons (PAHs). nih.gov A synthetic methodology has been developed where 1-indanone intermediates are generated via an intramolecular Friedel-Crafts acylation. These indanones are then subjected to a cyclization reaction to build the extended polyaromatic system. nih.gov The incorporation of fluorine atoms into PAHs is of interest for tuning their electronic properties for applications in materials science.

The synthesis of 7-Fluoro-1-indanone (B1273118) itself can be achieved from 2-fluorobenzoic acid through a multi-step process involving Friedel-Crafts reactions. This highlights the role of fluorinated indanones as accessible building blocks. The general applicability of processes starting from substituted benzoic acids makes various 1-indanones scalable and cost-effective intermediates for manufacturing.

The reactivity of the indanone core allows for a wide range of transformations:

Annulation Reactions: 1-indanones can undergo cyclization reactions to build fused carbo- and heterocyclic compounds.

Ring Expansion: Rhodium-catalyzed insertion of ethylene into the C–C bonds of 1-indanones can produce benzocycloheptenone skeletons. nih.gov

Condensation Reactions: The ketone can react with various nucleophiles. For example, Knoevenagel condensation is a common method to create new C=C bonds at the 2-position. hhu.de

These transformations demonstrate that this compound is not just a target molecule but a strategic intermediate for accessing a diverse array of complex organic structures for broader chemical and materials research.

Considerations for Discotic Liquid Crystal Development

Discotic liquid crystals are a class of materials composed of flat, disc-shaped molecules that can self-assemble into ordered columnar structures. These materials are of significant interest for their charge-transport properties, making them suitable for applications in organic electronics like solar cells and sensors. The molecular design typically involves a rigid, planar aromatic core surrounded by flexible peripheral side chains.

Triphenylene derivatives are a classic example of molecules that form discotic liquid crystal phases. The key to their behavior is the ability of the flat cores to stack on top of one another, forming conductive columns, while the flexible side chains promote fluidity and processability.

The indanone scaffold, being a planar, rigid bicyclic system, possesses the fundamental characteristic of a potential mesogenic (liquid crystal-forming) core. While the this compound molecule itself is too small to exhibit liquid crystalline behavior, it could serve as a building block for a larger discotic molecule.

For a molecule based on this scaffold to form a discotic phase, several design considerations would be critical:

Enlarging the Aromatic Core: The indanone unit would likely need to be incorporated into a larger, more symmetric polycyclic aromatic system to enhance the π-π stacking interactions that drive columnar assembly.

Attaching Flexible Side Chains: Multiple long, flexible alkyl or alkoxy chains would need to be attached to the periphery of the enlarged core. These chains are essential for inducing the liquid crystalline phase over a specific temperature range.

Symmetry: Many discotic liquid crystals possess high molecular symmetry (e.g., D3h for triphenylene), which facilitates ordered packing. The inherent asymmetry of the indanone core would be a challenge to overcome, likely requiring careful design of a larger, more symmetric superstructure built from indanone units.

Although a challenging endeavor, the synthetic versatility of the indanone scaffold offers a potential, albeit unexplored, platform for designing novel discotic liquid crystals, where the fluoro and hydroxy substituents could be used to tune intermolecular interactions and electronic properties within the columnar stacks.

Conclusion and Future Research Perspectives for 7 Fluoro 6 Hydroxy Indan 1 One Chemistry

Summary of Current Academic Understanding and Methodological Advancements

The current academic understanding of 7-Fluoro-6-hydroxy-indan-1-one is primarily rooted in the broader knowledge of substituted 1-indanones. Synthetic access to the indanone core is well-established, with intramolecular Friedel-Crafts reactions being a common and effective strategy. beilstein-journals.orgnih.gov These reactions typically involve the cyclization of substituted 3-phenylpropanoic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.net For fluorinated indanones specifically, methods have been developed involving the cyclization of precursors like 3-chloro-1-(2-fluorophenyl)propan-1-one (B1342048) under Friedel-Crafts conditions. researchgate.netchemicalbook.com

While direct literature on the synthesis of this compound is sparse, its preparation can be inferred from established methodologies for related hydroxy-indanones and fluoro-indanones. For instance, the synthesis of 7-hydroxy-1-indanone (B1662038) often involves the cyclization of 3-(3-hydroxyphenyl)propionic acid, though this can lead to isomeric mixtures. google.com The introduction of the fluorine atom at the 7-position presents a regiochemical challenge that requires carefully designed synthetic routes, likely starting from an appropriately substituted 2-fluorobenzoic acid or phenol (B47542) derivative. chemicalbook.comgoogle.com Methodological advancements in "green chemistry," such as microwave-assisted intramolecular acylations, offer pathways to produce indanones with improved yields and reduced environmental impact. beilstein-journals.org

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite a solid foundation in indanone chemistry, significant knowledge gaps exist specifically for this compound. A primary gap is the lack of dedicated studies on its synthesis and characterization. While general methods for creating substituted indanones are known, an optimized, high-yield synthesis specifically for this dual-substituted compound has not been extensively reported.

Furthermore, the biological activity profile of this compound remains largely unexplored. The indanone scaffold is known to interact with various biological targets, including enzymes associated with neurodegenerative diseases like monoamine oxidases (MAO) and acetylcholinesterase (AChE). nih.gov However, the specific effects of the combined 7-fluoro and 6-hydroxy substitution pattern on these or other targets are unknown. This lack of biological data represents a major unexplored research avenue. Additionally, its potential as an intermediate for creating more complex fused heterocyclic systems or spiro compounds has not been investigated. nih.gov

Proposed Directions for Synthetic Innovation and Computational Study

Future research should prioritize the development of a robust and regioselective synthesis for this compound. This could involve exploring modern catalytic methods or novel protecting group strategies to control the cyclization of highly functionalized precursors. Innovations could focus on improving the efficiency and sustainability of the synthesis, potentially adapting microwave-assisted or flow-chemistry techniques.

Computational studies are a powerful tool to bridge the existing knowledge gaps. Density Functional Theory (DFT) calculations could be employed to predict the most stable geometries, electronic properties, and spectroscopic signatures of the molecule. nih.gov Such studies can provide valuable insights into its reactivity and guide synthetic efforts. Furthermore, molecular docking simulations could be used to predict the binding affinity of this compound with various enzymes of therapeutic interest, such as AChE, MAO, or protein kinases, thereby identifying promising biological targets for experimental validation. nih.gov

Below is an interactive data table summarizing potential research directions.

| Research Area | Proposed Focus | Rationale |

| Synthetic Chemistry | Development of a regioselective, high-yield synthesis. | Address the current lack of a dedicated synthetic route and enable further studies. |

| Application of green chemistry principles (e.g., microwave-assisted synthesis). | Improve sustainability and efficiency over traditional methods like high-temperature reactions. beilstein-journals.orggoogle.com | |

| Computational Chemistry | DFT calculations for geometric and electronic properties. | Predict reactivity and spectroscopic data to aid in characterization. nih.gov |

| Molecular docking studies against neuro-related enzymes (AChE, MAO). | Prioritize biological testing based on predicted binding affinities. nih.gov | |

| Medicinal Chemistry | In vitro screening for biological activity (e.g., anticancer, neuroprotective). | Explore the therapeutic potential based on the known activities of the indanone scaffold. nih.govnih.gov |

| Use as a building block for more complex molecules. | Leverage its functional groups to create novel chemical entities with unique properties. mdpi.com |

Potential for Novel Discoveries in Fundamental and Applied Chemical Sciences

Focused research into this compound holds significant potential for novel discoveries. In fundamental chemistry, developing its synthesis would contribute to the broader toolkit for creating polysubstituted aromatic compounds. Understanding the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the indanone ring system could provide valuable insights into structure-activity relationships.

In applied sciences, the compound could serve as a key building block for new therapeutic agents. mdpi.com The indanone core is a "privileged structure" in medicinal chemistry, and the specific functionalization of this molecule may lead to compounds with unique pharmacological profiles, potentially in areas like neurodegenerative disease or oncology. nih.govnih.gov Its fluorine substituent could enhance metabolic stability or binding affinity, properties that are highly desirable in drug discovery. Ultimately, a thorough investigation of this compound could unlock new opportunities in both the synthesis of complex molecules and the development of novel pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-6-hydroxy-indan-1-one, and how do methodological choices influence yield and purity?

Methodological Answer: Synthesis typically involves fluorination and hydroxylation of indanone precursors. For example, Cui et al. (2004) demonstrated fluorination via electrophilic substitution using Selectfluor™, followed by hydroxylation via oxidation or directed C–H activation . Yield optimization requires careful control of reaction conditions (temperature, solvent polarity, catalyst loading). Purity (>95%) is confirmed via GC-MS or HPLC, with impurities often arising from incomplete fluorination or over-oxidation of the hydroxyl group. Comparative studies of isomeric analogs (e.g., 5-fluoroindan-1-one) suggest regioselectivity challenges due to steric and electronic effects .

Q. How can structural characterization of this compound resolve ambiguities in its crystalline and solution-phase configurations?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for confirming bond angles, fluorine positioning, and hydrogen-bonding networks, as demonstrated in studies of 1-indanone derivatives . In solution, NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy differentiate between keto-enol tautomers. For example, Ruiz et al. (2004) used hydrogen-bonding analysis to explain stability differences in related compounds . Dynamic NMR can assess rotational barriers around the carbonyl group, which may influence reactivity.

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

Methodological Answer: The hydroxyl group’s acidity (pKa ~8–10) and fluorine’s electron-withdrawing effects dictate reactivity. In basic conditions, deprotonation facilitates nucleophilic attacks (e.g., alkylation), while acidic conditions promote electrophilic substitution at the aromatic ring. Comparative studies with 6-fluoroindan-1-one show reduced electrophilicity at the 7-position due to steric hindrance from the hydroxyl group . Reactivity maps should be validated via kinetic assays and DFT-based transition-state modeling.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the thermodynamic stability and regioselectivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on fluorinated indanones reveal that fluorine’s inductive effect lowers LUMO energy, favoring nucleophilic attacks at the carbonyl group . Molecular dynamics (MD) simulations assess solvent effects on tautomeric equilibria. Validation requires correlating computational data with experimental results (e.g., XRD bond lengths, NMR chemical shifts) .

Q. What methodological strategies address contradictions in spectroscopic data for this compound across different solvents or temperatures?

Methodological Answer: Contradictions often arise from solvent-dependent tautomerism or aggregation. Multi-method validation is essential:

- Variable-temperature NMR identifies dynamic processes (e.g., keto-enol interconversion).

- UV-Vis spectroscopy monitors solvatochromic shifts.

- Cryogenic XRD captures low-temperature crystal packing effects .

For instance, hydrogen-bonding networks in solid-state structures (e.g., C–H⋯F interactions) may differ from solution-phase behavior, requiring cross-validation .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound, and what chiral stationary phases are most effective?

Methodological Answer: Chiral HPLC using cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) resolves enantiomers via π-π interactions and hydrogen bonding. Asymmetric synthesis routes, such as organocatalytic aldol reactions, can enantioselectively introduce substituents . Circular dichroism (CD) and polarimetry validate enantiopurity. Recent advances in capillary electrophoresis with cyclodextrin additives offer complementary resolution methods .

Methodological Challenges and Research Gaps

Q. What interdisciplinary approaches are needed to elucidate the environmental or biological fate of this compound?

Methodological Answer:

- Environmental Stability: Accelerated degradation studies (e.g., UV irradiation, ozonation) coupled with LC-MS/MS quantify breakdown products.

- Biodegradation: Microbial assays (e.g., OECD 301F) assess mineralization rates.

- Toxicity Profiling: High-throughput screening (HTS) in cell cultures identifies metabolic pathways .

Gaps include limited data on bioaccumulation and ecotoxicology, requiring collaboration between synthetic chemists and environmental scientists .

Q. How can advanced spectroscopic techniques (e.g., microspectroscopy, in situ Raman) resolve solid-state vs. solution-phase behavior discrepancies?

Methodological Answer:

- In situ Raman spectroscopy monitors real-time crystallization processes, identifying polymorphs.

- Solid-state NMR (e.g., ¹⁹F MAS-NMR) clarifies fluorine’s role in lattice dynamics.

- Microspectroscopic imaging (e.g., AFM-IR) maps nanoscale heterogeneity in amorphous/crystalline mixtures . Comparative studies with 5-fluoro analogs highlight fluorine’s impact on melting points and solubility .

Q. What theoretical frameworks guide the design of this compound analogs with tailored photophysical or catalytic properties?

Methodological Answer:

- Frontier Orbital Theory predicts substituent effects on electronic transitions (e.g., fluorescence).

- Hammett Constants correlate substituent electronic effects with reaction rates.

- Retrosynthetic Analysis prioritizes functional group compatibility, as seen in studies of fluorinated indanones as intermediates in drug synthesis .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.